Lipophilicity Differentiation: XLogP3 Comparison of 3-Chloro vs. 2-Bromo and 2-Trifluoromethyl Analogs
The computed XLogP3 value of 3-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is 4.5, placing it within the optimal drug-likeness range (LogP 1–5) while being measurably lower than the 2-trifluoromethyl analog (estimated XLogP3 ≈ 5.0–5.3 due to the strongly lipophilic CF3 group) and the 2-bromo analog (estimated XLogP3 ≈ 4.7) [1]. The lower lipophilicity of the 3-chloro compound predicts improved aqueous solubility and reduced non-specific protein binding relative to these higher-LogP comparators, while maintaining sufficient hydrophobicity for membrane permeability [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.5 (3-chloro substitution) |
| Comparator Or Baseline | 2-Trifluoromethyl analog (CAS 1706220-49-6): XLogP3 estimated ≥5.0; 2-Bromo analog (CAS 1705880-97-2): XLogP3 estimated ≈4.7 |
| Quantified Difference | ΔXLogP3 ≈ –0.5 vs. 2-CF3 analog; ΔXLogP3 ≈ –0.2 vs. 2-Br analog |
| Conditions | Computed via XLogP3 algorithm (PubChem 2021.05.07 release); comparator values estimated from SMILES-based calculation |
Why This Matters
A LogP difference of 0.2–0.5 log units corresponds to a 1.6–3.2× difference in octanol-water partition coefficient, directly impacting compound handling (DMSO solubility), assay compatibility, and predictive ADME profiles in screening cascades.
- [1] PubChem Compound Summary for CID 86264870: computed XLogP3 = 4.5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/86264870 (accessed 2026-04-28). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. (Established LogP drug-likeness range 1–5). View Source
